molecular formula C17H23F3N6O2 B2686300 1-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034202-06-5

1-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2686300
CAS RN: 2034202-06-5
M. Wt: 400.406
InChI Key: CDSVOMSFBIDFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H23F3N6O2 and its molecular weight is 400.406. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing derivatives incorporating pyrazole, piperidine, and triazole moieties, and studying their molecular structures. For instance, the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has been explored. Investigations into their molecular structure, utilizing X-ray crystallography combined with Hirshfeld and DFT calculations, reveal intermolecular interactions and electronic properties significant for understanding their chemical behavior and potential applications (Shawish et al., 2021).

Chemical Properties and Applications

Studies on trifluoromethylazoles, including compounds with structural similarities to the compound , have elucidated their chemical properties, such as pKa values, through 19F NMR spectroscopy. This research outlines the potential of these compounds for measuring pH in biological media, indicating their utility in bioanalytical applications (Jones et al., 1996).

Antimicrobial Activity

A segment of research has focused on evaluating the antimicrobial activities of pyrazole-containing s-triazine derivatives. By synthesizing and characterizing these compounds, studies have shown their effectiveness against various microorganisms, hinting at their potential in developing new antimicrobial agents (Sharma et al., 2017).

Ligand-Receptor Interaction Studies

The interaction of similar compounds with receptors has been studied to understand their potential as ligands. For example, the investigation of 4-heterocyclylpiperidines as ligands at human dopamine receptors highlights the structural features important for affinity and selectivity, providing insights into their potential therapeutic applications (Rowley et al., 1997).

properties

IUPAC Name

2-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N6O2/c1-10-13(11(2)22-21-10)4-5-14(27)25-8-6-12(7-9-25)26-16(28)24(3)15(23-26)17(18,19)20/h12H,4-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSVOMSFBIDFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

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